3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid
CAS No.: 2248290-21-1
Cat. No.: VC4494148
Molecular Formula: C9H5F5O2
Molecular Weight: 240.129
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2248290-21-1 |
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Molecular Formula | C9H5F5O2 |
Molecular Weight | 240.129 |
IUPAC Name | 3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid |
Standard InChI | InChI=1S/C9H5F5O2/c10-7(11)4-1-5(8(15)16)3-6(2-4)9(12,13)14/h1-3,7H,(H,15,16) |
Standard InChI Key | VTAKRCVGSOFIOY-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of the compound is C9H5F5O2, with a molecular weight of 240.13 g/mol . Its IUPAC name, 3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid, reflects the substitution pattern: a difluoromethyl group at position 3 and a trifluoromethyl group at position 5 of the benzene ring. The carboxylic acid functional group (-COOH) occupies position 1 (Figure 1) .
Spectroscopic and Computational Data
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Predicted Collision Cross-Section (CCS):
The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity toward electrophilic substitution.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves multi-step functionalization of a benzoic acid precursor. A representative method includes:
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Chlorination and Fluorination: Starting from m-xylene, chlorination yields intermediates like meta-bis(trichloromethyl)benzene, followed by fluorination using hydrogen fluoride (HF) to introduce CF3 groups .
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Hydrolysis: Catalytic hydrolysis of intermediates in the presence of zinc-containing catalysts (e.g., zinc acetate) produces the final benzoic acid derivative .
Optimized Reaction Conditions
Data from experimental procedures highlight efficient coupling reactions:
Physicochemical Properties
Spectroscopic Profiles
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NMR: ¹H NMR (CDCl3) signals at δ 7.84 (s, 1H), 7.73 (d, J=8.4 Hz, 1H), and 5.13 (s, 2H) confirm aromatic and ester proton environments .
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MS: Electrospray ionization (ESI) shows prominent [M+Na]+ peaks at m/z 263.01 .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The -COOH group enables conversion to acyl chlorides, amides, and esters. For example:
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Amidation: Reacting with amines via coupling agents (e.g., BOP, HATU) yields bioactive amides .
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Esterification: Treatment with alcohols under basic conditions produces esters for further derivatization .
Electrophilic Aromatic Substitution
The electron-deficient ring directs electrophiles to meta/para positions, facilitating nitro or sulfonyl group incorporation.
Applications in Pharmaceutical and Material Science
Drug Discovery
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Antiviral Agents: The compound’s derivatives inhibit influenza A virus fusion (IC50 = 0.22 µM) by disrupting host cell entry .
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Kinase Inhibitors: Fluorinated benzoic acids are precursors in tyrosine kinase inhibitor synthesis, targeting cancers.
Advanced Materials
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Polymer Additives: Enhances thermal stability in fluoropolymers used in coatings.
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Liquid Crystals: Trifluoromethyl groups improve mesophase behavior in display technologies .
Comparative Analysis with Analogues
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